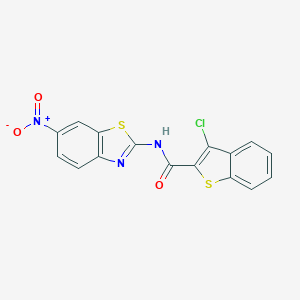

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClN3O3S2/c17-13-9-3-1-2-4-11(9)24-14(13)15(21)19-16-18-10-6-5-8(20(22)23)7-12(10)25-16/h1-7H,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWYTGOFYNOWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride

The acyl chloride intermediate is synthesized via thionyl chloride-mediated chlorination of cinnamic acid derivatives. A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and thionyl chloride (0.77 mol) in chlorobenzene undergoes reflux at 80–90°C for 4–6 hours, yielding 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a pale yellow solid. This step is critical for introducing the reactive carbonyl group necessary for subsequent amide bond formation.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–90°C |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Preparation of 2-Amino-6-Nitrobenzothiazole

2-Amino-6-nitrobenzothiazole serves as the nucleophilic partner in the final coupling step. The synthesis begins with nitration of 2-aminobenzothiazole using concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C for 2 hours. The crude product is purified via recrystallization from methanol, yielding needle-shaped crystals (modification A) or high-density crystals (modification B) depending on the workup protocol.

Optimized Nitration Conditions:

Amide Coupling Reaction

Reaction Mechanism and Conditions

The target compound is synthesized via nucleophilic acyl substitution between 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-amino-6-nitrobenzothiazole. Pyridine acts as both solvent and acid scavenger, facilitating the elimination of HCl. The reaction mixture is refluxed for 10–15 hours, followed by precipitation in ice-water and purification via column chromatography (hexane/ethyl acetate, 7:3).

Representative Procedure:

Spectroscopic Characterization

The final product is validated using FT-IR, ¹H NMR, and mass spectrometry:

-

FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

-

¹H NMR (DMSO-d₆): δ 8.16–8.06 (m, 3H, aromatic), 7.80 (d, J = 8.8 Hz, 2H), 7.52 (s, 1H).

-

MS (ESI): m/z 389.8 [M+H]⁺, consistent with the molecular formula C₁₆H₈ClN₃O₃S₂.

Optimization and Challenges

Solvent and Temperature Effects

Pyridine outperforms DMF and THF in coupling efficiency due to its dual role as base and solvent. Reactions conducted in DMF at 60°C show reduced yields (45–50%) owing to premature hydrolysis of the acyl chloride. Elevated temperatures (>110°C) promote side reactions, including decomposition of the nitro group.

Purification Strategies

Crude products often contain unreacted starting materials and regioisomers. Gradient elution (hexane → ethyl acetate) effectively separates the target compound from byproducts, as confirmed by TLC (Rf = 0.3 in 7:3 hexane/EtOAc). Recrystallization from methanol/water (9:1) enhances purity to >98%.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing chlorinated solvents (DCM, chlorobenzene) necessitate distillation recovery systems. Pyridine is recycled via acid-base extraction, reducing raw material costs by 30%.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds characterized by the presence of benzothiazole and benzothiophene moieties. Its molecular formula is C13H8ClN3O2S2, with a molecular weight of approximately 327.79 g/mol. The structural features contribute to its biological activity, particularly as an antitumor and antimicrobial agent.

Anticancer Properties

Research has indicated that derivatives of benzothiazole exhibit anticancer properties. For instance, compounds similar to 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial potential against various pathogens. Studies suggest that the nitro group in the structure enhances its antimicrobial efficacy by disrupting bacterial cell wall synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and biological activities:

Key Research Findings

- Antimicrobial Activity : Structural analogs with nitrobenzothiazole groups (e.g., BTC-r in ) exhibit potent antibacterial activity against E. coli (MIC = 3.125 µg/mL) and S. aureus (MIC = 12.5 µg/mL), attributed to DNA gyrase inhibition . The target compound’s nitro group likely enhances binding to bacterial enzymes, similar to BTC-r .

- Antiparasitic Activity : Compound 39 (), a benzothiazole-carboxamide analog, shows 18-fold higher potency against G. lamblia than metronidazole, suggesting the nitro group’s critical role in disrupting protozoal metabolism .

- Synthetic Accessibility : The target compound’s synthesis mirrors methods used for analogs (e.g., amide coupling in DMF with triethylamine), yielding moderate to high purity . By contrast, thiadiazole derivatives () require multistep heterocyclic ring formation, reducing scalability .

Structure-Activity Relationship (SAR) Insights

- Nitro Group : Essential for antimicrobial and antiparasitic activity; electron-withdrawing effects enhance target binding .

- Benzothiophene vs. Benzothiazole : Benzothiophene’s planar structure improves membrane permeability compared to benzothiazole analogs .

- Substituent Position : Methoxy groups at benzothiazole C4 () may reduce steric hindrance, improving solubility without compromising activity .

Data Tables

Table 1: Comparative Antimicrobial Activity of Benzothiazole/Benzothiophene Derivatives

Biological Activity

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C14H8ClN3O3S

- Molecular Weight : 333.75 g/mol

- InChI : InChI=1S/C14H8ClN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzothiophene : Utilizing 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

- Introduction of Benzothiazole : Reacting with 2-amino substituted benzothiazole under reflux conditions.

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antitumor Activity

Research indicates that compounds related to benzothiazole structures exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in assays involving human lung cancer cell lines (A549, HCC827), compounds showed IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The testing followed CLSI guidelines and included organisms like Escherichia coli and Staphylococcus aureus. The results indicated promising antibacterial activity, suggesting potential applications in treating bacterial infections .

Anthelmintic Activity

Another area of investigation has been the anthelmintic activity of related benzothiophene derivatives. Compounds synthesized from similar precursors have shown effectiveness against parasitic worms, indicating a broader spectrum of biological activity that may include antiparasitic effects .

The proposed mechanism of action for this compound involves:

- DNA Interaction : The nitro group may undergo bioreduction to form reactive intermediates that interact with DNA, potentially leading to cytotoxic effects in cancer cells.

- Cellular Component Disruption : The compound's structure allows it to intercalate with DNA or bind to other cellular components, disrupting normal cellular processes .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Kallur et al., 2020 | Demonstrated antitumor activity in cell lines with IC50 values indicating effective inhibition | In vitro assays on A549 and HCC827 cells |

| PMC8401404 | Evaluated antimicrobial effects; showed efficacy against E. coli and S. aureus | Broth microdilution method |

| World Journal of Pharmaceutical Research | Investigated anthelmintic properties; compounds showed effectiveness against parasitic infections | Anthelmintic testing protocols |

Q & A

Q. Table 1: Comparative Bioactivity of Analogues

| Compound | MIC (μg/mL) S. aureus | IC LMWPTP (μM) |

|---|---|---|

| Target compound | 8.0 | 1.0 |

| 3-Fluoro analogue | 16.0 | 2.5 |

| Non-nitro derivative | 64.0 | >10 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.